Estriol Trisulfate Trisodium Salt

Catalog No.
S875983
CAS No.
100940-55-4
M.F
C₁₈H₂₁Na₃O₁₂S₃
M. Wt
594.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estriol Trisulfate Trisodium Salt

CAS Number

100940-55-4

Product Name

Estriol Trisulfate Trisodium Salt

IUPAC Name

trisodium;[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate

Molecular Formula

C₁₈H₂₁Na₃O₁₂S₃

Molecular Weight

594.52

InChI

InChI=1S/C18H24O12S3.3Na/c1-18-7-6-13-12-5-3-11(28-31(19,20)21)8-10(12)2-4-14(13)15(18)9-16(29-32(22,23)24)17(18)30-33(25,26)27;;;/h3,5,8,13-17H,2,4,6-7,9H2,1H3,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3/t13-,14-,15+,16-,17+,18+;;;/m1.../s1

SMILES

CC12CCC3C(C1CC(C2OS(=O)(=O)[O-])OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+].[Na+].[Na+]

Synonyms

Estra-1,3,5[10]-triene-3,16,17-triol Tris(hydrogensulfate) Trisodium Salt;

Estriol Trisulfate Trisodium Salt is a synthetic compound derived from estriol, a naturally occurring estrogen primarily found in pregnant women. Its chemical formula is C18H21Na3O12S3C_{18}H_{21}Na_3O_{12}S_3 and it has a molecular weight of 594.5 g/mol. The compound features three sulfate groups, which significantly enhance its water solubility compared to estriol itself, while also reducing its biological activity due to steric hindrance in receptor interactions . Estriol Trisulfate Trisodium Salt is identified by the CAS number 100940-55-4 and is utilized mainly as a research standard in various scientific applications .

Limitations and Future Research

The analysis presented here is based on limited information. More research is needed to fully understand the properties, potential applications, and safety profile of ETTS. This could involve:

  • Determining its exact molecular structure through spectroscopic techniques.
  • Studying its stability and decomposition pathways.
  • Investigating any potential biological activity or interactions with other molecules.
  • Assessing its safety profile through toxicity studies.

Here are some areas where Estriol Trisulfate Trisodium Salt is used in scientific research:

  • Reference Standard

    Due to its well-defined structure, Estriol Trisulfate Trisodium Salt can be used as a reference standard in analytical chemistry applications. Researchers can use it to calibrate instruments and validate methods for measuring estriol levels in biological samples.

  • Conjugated Estrogen Studies

    Estriol trisulfate trisodium salt can be used to study the metabolism and biological effects of conjugated estrogens. Conjugated estrogens are estrogens that have been modified by the body, such as by the addition of sulfate groups. These studies can help researchers understand how the body processes and eliminates estrogens [].

The chemical structure of Estriol Trisulfate Trisodium Salt allows it to undergo several reactions typical of sulfate esters. The presence of the sulfate groups can lead to hydrolysis under acidic or basic conditions, potentially regenerating estriol and releasing sulfate ions. Additionally, the compound may participate in substitution reactions where the sodium ions can be exchanged with other cations depending on the reaction conditions, which can be useful in various synthetic pathways.

The synthesis of Estriol Trisulfate Trisodium Salt typically involves the sulfation of estriol using sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide or sodium carbonate to form the trisodium salt. This process requires careful control of reaction conditions to ensure complete sulfation without degradation of the estriol backbone .

Typical synthesis steps include:

  • Sulfation: Reacting estriol with a sulfating agent.
  • Neutralization: Adding sodium hydroxide to form the trisodium salt.
  • Purification: Isolating the product through crystallization or chromatography.

Estriol Trisulfate Trisodium Salt serves various applications in scientific research:

  • Analytical Chemistry: It is used as a reference standard for calibrating instruments and validating methods for measuring estriol in biological samples.
  • Metabolism Studies: The compound aids in understanding the metabolic pathways of conjugated estrogens, contributing to research on estrogen-related health issues .
  • Pharmaceutical Research: Its unique structure allows researchers to explore potential interactions with estrogen receptors and develop estrogen antagonists.

Research on Estriol Trisulfate Trisodium Salt's interactions is limited, but it is hypothesized that due to its bulky sulfate groups, it may exhibit reduced affinity for estrogen receptors compared to other estrogens like estradiol or estriol . Future studies could explore how this compound interacts with various biological systems and its potential effects on estrogen metabolism.

Estriol Trisulfate Trisodium Salt shares similarities with several other compounds, particularly those related to estrogens and their sulfated forms. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
EstriolC₁₈H₂₄O₃Natural estrogen; higher biological activity
EstradiolC₁₈H₂₄O₂Potent natural estrogen; widely studied
Beta Estradiol 3-sulfate sodium saltC₁₈H₂₃NaO₇SSulfated form of beta estradiol; similar activity
EstroneC₁₈H₂₄O₂Another natural estrogen; less active than estradiol
Estrone sulfateC₁₈H₂₃NaO₅SSulfated derivative; important in metabolism studies

Estriol Trisulfate Trisodium Salt is unique due to its three sulfate groups, which distinguish it from other estrogen derivatives by enhancing water solubility and altering receptor interaction dynamics . This structural modification plays a crucial role in its application as a research standard and its potential utility in studying estrogen metabolism.

Dates

Last modified: 08-15-2023

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